REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH:11]N1C(=O)N(O)C(=O)N(O)C1=O.[C:23]([OH:26])(=[O:25])[CH3:24]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.O>[N+:1]([C:4]1[CH:9]=[CH:8][C:24]([C:23]([OH:26])=[O:25])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:3.4.5,6.7.8|
|
Name
|
|
Quantity
|
0.274 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0.011 g
|
Type
|
reactant
|
Smiles
|
ON1C(N(C(N(C1=O)O)=O)O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
cobalt(II) acetate
|
Quantity
|
0.003 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.001 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 130° C. for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The autoclave was charged with 1 MPa of air
|
Type
|
CUSTOM
|
Details
|
placed in a heated oil bath
|
Type
|
CUSTOM
|
Details
|
After the completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool down the reaction mixture quickly
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH:11]N1C(=O)N(O)C(=O)N(O)C1=O.[C:23]([OH:26])(=[O:25])[CH3:24]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.O>[N+:1]([C:4]1[CH:9]=[CH:8][C:24]([C:23]([OH:26])=[O:25])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:3.4.5,6.7.8|
|
Name
|
|
Quantity
|
0.274 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0.011 g
|
Type
|
reactant
|
Smiles
|
ON1C(N(C(N(C1=O)O)=O)O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
cobalt(II) acetate
|
Quantity
|
0.003 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.001 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 130° C. for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The autoclave was charged with 1 MPa of air
|
Type
|
CUSTOM
|
Details
|
placed in a heated oil bath
|
Type
|
CUSTOM
|
Details
|
After the completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool down the reaction mixture quickly
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH:11]N1C(=O)N(O)C(=O)N(O)C1=O.[C:23]([OH:26])(=[O:25])[CH3:24]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.O>[N+:1]([C:4]1[CH:9]=[CH:8][C:24]([C:23]([OH:26])=[O:25])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:3.4.5,6.7.8|
|
Name
|
|
Quantity
|
0.274 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0.011 g
|
Type
|
reactant
|
Smiles
|
ON1C(N(C(N(C1=O)O)=O)O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
cobalt(II) acetate
|
Quantity
|
0.003 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.001 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 130° C. for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The autoclave was charged with 1 MPa of air
|
Type
|
CUSTOM
|
Details
|
placed in a heated oil bath
|
Type
|
CUSTOM
|
Details
|
After the completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool down the reaction mixture quickly
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |